molecular formula C16H25BrClNO B1374502 3-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219979-19-7

3-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1374502
CAS No.: 1219979-19-7
M. Wt: 362.7 g/mol
InChI Key: FWIYFJDCXXYJSC-UHFFFAOYSA-N
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Description

3-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its bromo-substituted phenyl ring and piperidine moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride typically involves the following steps:

  • Bromination: The starting material, 2,4-diisopropylphenol, undergoes bromination to introduce the bromo group at the 2-position, forming 2-bromo-4-isopropylphenol.

  • Alkylation: The brominated phenol is then reacted with 2-chloroethylpiperidine to form the ether linkage, resulting in 3-[2-(2-bromo-4-isopropylphenoxy)ethyl]piperidine.

  • Acidification: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the bromo group or other functional groups present in the molecule.

  • Substitution: Nucleophilic substitution reactions can occur at the bromo position, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF) can be employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, potentially leading to the formation of new functional groups.

  • Substitution Products: Derivatives with different substituents at the bromo position.

Scientific Research Applications

3-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound may serve as a ligand or inhibitor in biological studies, interacting with various biomolecules.

  • Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as a ligand, it may bind to specific receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would vary based on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Bromo-4-isopropylphenol: Similar structure but lacks the piperidine moiety.

  • 3-(2-(2-Bromo-4-isopropylphenoxy)ethyl)piperidine: Similar but without the hydrochloride salt.

  • 4-Bromo-2-isopropylphenol: Different position of the bromo group.

Uniqueness: 3-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride is unique due to its specific combination of the bromo-substituted phenyl ring and the piperidine group, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-[2-(2-bromo-4-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO.ClH/c1-12(2)14-5-6-16(15(17)10-14)19-9-7-13-4-3-8-18-11-13;/h5-6,10,12-13,18H,3-4,7-9,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIYFJDCXXYJSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OCCC2CCCNC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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